1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
Overview
Description
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is an organic compound with the molecular formula C7H9Cl3O2 It is characterized by the presence of three chlorine atoms, an ethoxy group, and a methyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one typically involves multiple steps:
Starting Material: The process begins with 1,1,1-trichloropropane.
Bromination: 1,1,1-Trichloropropane is reacted with bromine to form 2-bromo-1,1,1-trichloropropane.
Ethoxylation: The brominated intermediate is then reacted with sodium ethoxide to produce 4-bromo-1,1,1-trichloro-3-buten-2-ol.
Final Step: The final step involves the reaction of 4-bromo-1,1,1-trichloro-3-buten-2-ol with a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-4-ethoxybut-3-en-2-one: Similar structure but lacks the methyl group.
1,1,1-Trichloro-4-ethoxy-3-buten-2-one: Similar but without the methyl group on the butenone backbone.
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-ol: Similar but with a hydroxyl group instead of a ketone.
Uniqueness
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is unique due to the presence of both an ethoxy group and a methyl group on the butenone backbone, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
(E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHXUMZQYBZECU-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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